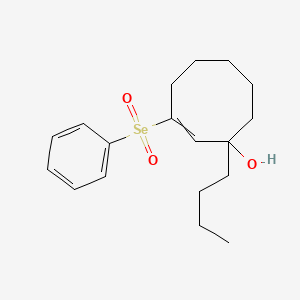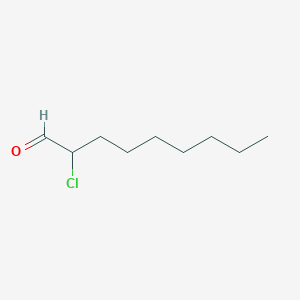
2-Chlorononanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorononanal is an organic compound that belongs to the class of haloalkanes, specifically a chlorinated aldehyde It is characterized by the presence of a chlorine atom attached to a nonanal molecule, which is a nine-carbon aldehyde
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorononanal typically involves the chlorination of nonanal. One common method is the direct chlorination of nonanal using chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the substitution of a hydrogen atom with a chlorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further ensures the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chlorononanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form 2-chlorononan-1-ol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form nonanal derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Nonanoic acid.
Reduction: 2-Chlorononan-1-ol.
Substitution: Various nonanal derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chlorononanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Chlorononanal involves its reactivity due to the presence of both the aldehyde and chlorine functional groups. The aldehyde group can participate in nucleophilic addition reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions enable the compound to interact with various molecular targets, such as enzymes and receptors, potentially leading to biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloronaphthalene: Another chlorinated compound but with a naphthalene ring structure.
2-Chloroethanol: A simpler chlorinated alcohol with different reactivity and applications.
2-Chlorobenzaldehyde: A chlorinated benzaldehyde with aromatic properties.
Uniqueness
2-Chlorononanal is unique due to its long carbon chain and the presence of both an aldehyde and a chlorine functional group. This combination of features makes it versatile for various chemical reactions and applications, distinguishing it from other chlorinated compounds.
Propriétés
Numéro CAS |
77196-34-0 |
|---|---|
Formule moléculaire |
C9H17ClO |
Poids moléculaire |
176.68 g/mol |
Nom IUPAC |
2-chlorononanal |
InChI |
InChI=1S/C9H17ClO/c1-2-3-4-5-6-7-9(10)8-11/h8-9H,2-7H2,1H3 |
Clé InChI |
WEBRXAWODUBLLW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-hydrazinyl-6-[(E)-2-phenylethenyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14441859.png)
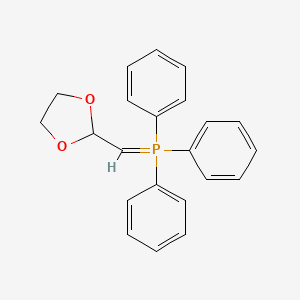
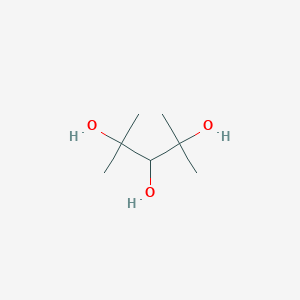
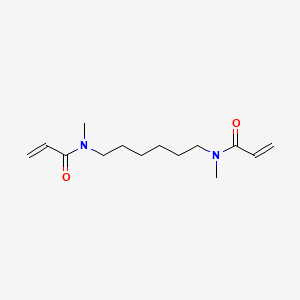
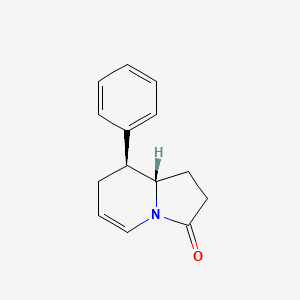
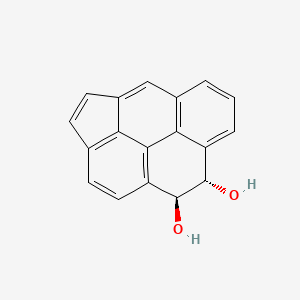
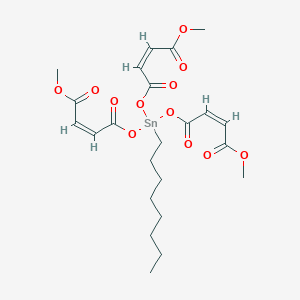
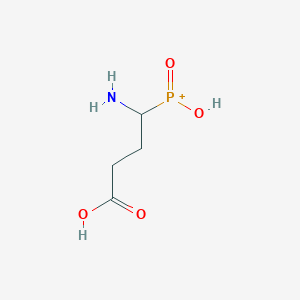
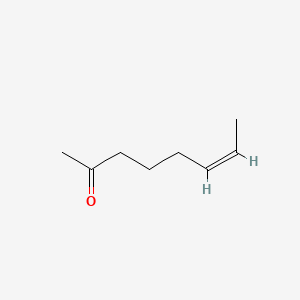
![Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride](/img/structure/B14441914.png)

